methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a chloro-substituted benzothiazine core, a 3-fluorophenylacetamide side chain, and a methyl ester group at position 2. The 1,1-dioxide moiety is a hallmark of this class, enhancing stability and bioactivity . Benzothiazine derivatives are pharmacologically significant, with documented anti-inflammatory, analgesic, and antimicrobial properties .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(3-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-6-3-2-4-7-15)19-12-16(25)10-11-20(19)34(31,32)28(23)14-21(29)27-18-9-5-8-17(26)13-18/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSCLCWJLKKUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to explore the biological activity of this compound through a review of available literature, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazine ring which is significant for its biological properties. The presence of a chlorine atom and a fluorophenyl group further enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the thiazine ring followed by functionalization with various substituents. For example, the reaction of appropriate amines with chloroacetates under basic conditions has been documented in literature .
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzothiazines exhibit promising anti-cancer properties. This compound has been evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro, particularly against breast and colon cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism by which methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate exerts its cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .
Case Studies
One notable study involved the administration of this compound in animal models to assess its efficacy in tumor reduction. Mice treated with varying doses exhibited significant tumor size reduction compared to control groups . The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : Methyl 2-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (5i)
- Key Differences: Position 4: Hydroxyl group (vs. phenyl in the target compound). Position 6: No substitution (vs. chloro in the target). Side Chain: 4-Chlorophenylacetamide (vs. 3-fluorophenylacetamide).
- The 4-chlorophenyl group in 5i may confer stronger antibacterial activity, while the 3-fluorophenyl group in the target could enhance metabolic stability due to fluorine’s electronegativity .
Compound B : 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide
- Key Differences :
- Position 3: 3-Chlorobenzoyl group (vs. methyl ester in the target).
- Position 4: Hydroxyl group (vs. phenyl).
- The hydroxyl group at position 4 in Compound B is associated with anti-inflammatory activity, suggesting the phenyl group in the target may shift pharmacological selectivity .
Physicochemical Properties
Structural Conformation and Interactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
